molecular formula C21H22N2O3S B5006771 ETHYL 4-(4-METHOXYPHENYL)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE CAS No. 5729-56-6

ETHYL 4-(4-METHOXYPHENYL)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B5006771
CAS No.: 5729-56-6
M. Wt: 382.5 g/mol
InChI Key: RXWPDSUGTOBRHD-UHFFFAOYSA-N
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Description

ETHYL 4-(4-METHOXYPHENYL)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the class of heterocyclic compounds It features a tetrahydropyrimidine ring, which is a six-membered ring containing nitrogen atoms

Properties

IUPAC Name

ethyl 6-(4-methoxyphenyl)-4-methyl-3-phenyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-4-26-20(24)18-14(2)23(16-8-6-5-7-9-16)21(27)22-19(18)15-10-12-17(25-3)13-11-15/h5-13,19H,4H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWPDSUGTOBRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)NC1C2=CC=C(C=C2)OC)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386546
Record name CBMicro_029209
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5729-56-6
Record name CBMicro_029209
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ETHYL 4-(4-METHOXYPHENYL)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-component reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using catalysts such as hydrochloric acid or acetic acid. The reaction mixture is heated to promote the formation of the tetrahydropyrimidine ring.

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

ETHYL 4-(4-METHOXYPHENYL)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as acids or bases, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 4-(4-METHOXYPHENYL)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: Research has explored its potential as a neuroprotective and anti-inflammatory agent. It is being investigated for its ability to modulate various biological pathways and molecular targets.

    Industry: The compound is used in the development of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of ETHYL 4-(4-METHOXYPHENYL)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

ETHYL 4-(4-METHOXYPHENYL)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:

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